Octaethylene glycol monooctyl ether
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Overview
Description
OCTAETHYLENEGLYCOL OCTYL ETHER is a nonionic surfactant formed by the ethoxylation of octanol, resulting in a compound with eight repeated units of ethylene glycol. This compound is commonly used in various industrial and research applications due to its unique properties, such as its ability to solubilize membrane-bound proteins and its role as a detergent in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing OCTAETHYLENEGLYCOL OCTYL ETHER is through the ethoxylation of octanol. This process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, typically boron trifluoride-etherate. The reaction is carried out at elevated temperatures (around 105-115°C) to facilitate the addition of ethylene oxide units to the octanol molecule .
Industrial Production Methods
In industrial settings, the production of OCTAETHYLENEGLYCOL OCTYL ETHER follows a similar ethoxylation process but on a larger scale. The reaction is conducted in a controlled environment to ensure the consistent addition of ethylene oxide units, resulting in a high-purity product. The final product is then purified and tested for quality before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
OCTAETHYLENEGLYCOL OCTYL ETHER primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction Reactions: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .
Scientific Research Applications
OCTAETHYLENEGLYCOL OCTYL ETHER has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which OCTAETHYLENEGLYCOL OCTYL ETHER exerts its effects is through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the study of membrane proteins, where it helps maintain the proteins in a functional state by mimicking the lipid bilayer environment .
Comparison with Similar Compounds
Similar Compounds
- Nonaethylene glycol monododecyl ether
- Tetraethylene glycol monooctyl ether
- Hexaethylene glycol monododecyl ether
- Decaethylene glycol monododecyl ether
Uniqueness
OCTAETHYLENEGLYCOL OCTYL ETHER stands out due to its specific number of ethylene glycol units, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and other hydrophobic compounds, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C24H50O9 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H50O9/c1-2-3-4-5-6-7-9-26-11-13-28-15-17-30-19-21-32-23-24-33-22-20-31-18-16-29-14-12-27-10-8-25/h25H,2-24H2,1H3 |
InChI Key |
YZEARKLIPBHQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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